

# Technical Guide: Synthesis & Characterization of 2-(Quinolin-8-yl)ethan-1-amine

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## Compound of Interest

Compound Name: 2-(Quinolin-8-yl)ethan-1-amine

CAS No.: 910381-50-9

Cat. No.: B1628536

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## Executive Summary & Chemical Identity

Target Molecule: **2-(Quinolin-8-yl)ethan-1-amine** CAS Registry Number: 2039-76-1  
(Generic/Isomer specific may vary) Molecular Formula: C1=NC2=C(N1)C=CC=C2CCN

H

N

Molecular Weight: 172.23 g/mol IUPAC Name: **2-(Quinolin-8-yl)ethan-1-amine**

Significance: This compound features a "hard" amine donor and a "borderline" quinoline nitrogen donor, separated by an ethylene spacer. This geometry creates a stable 5-membered chelate ring upon coordination with transition metals (Cu, Zn, Fe), making it a critical intermediate for:

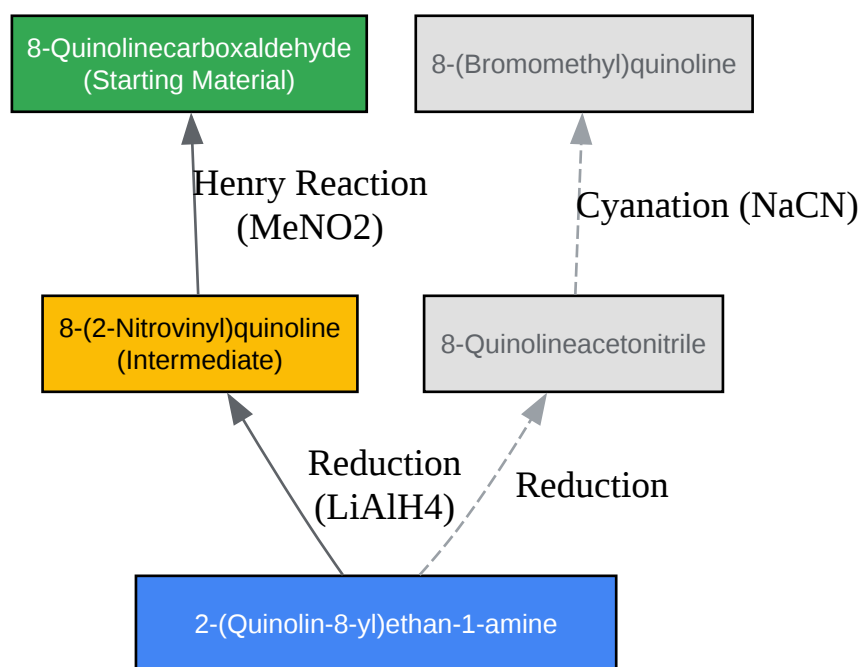
- Metallodrug Development: Neuroprotective chelators.

- Organometallic Catalysis: N,N-bidentate ligands.[1]
- Heterocyclic Synthesis: Precursor for fused polycyclic systems.[1]

## Retrosynthetic Analysis

To design the most robust synthetic pathway, we analyze the target bond disconnections. The ethylamine chain suggests a

bond formation via condensation or a functional group interconversion from a pre-existing 2-carbon chain.[1]



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Figure 1: Retrosynthetic strategy.[1] The solid path (Henry Reaction) is preferred over the dashed path (Cyanation) to minimize toxicity risks and step count.

## Primary Synthesis Protocol: The Henry Route

This protocol utilizes 8-quinolinecarboxaldehyde as the starting material.[1] If this is unavailable, it can be generated via Selenium Dioxide (

) oxidation of 8-methylquinoline.[1]

## Phase 1: Condensation (Henry Reaction)

Reaction: 8-Quinolinecarboxaldehyde + Nitromethane

8-(2-Nitrovinyl)quinoline<sup>[1]</sup>

- Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).
- Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.<sup>[1]</sup>

Step-by-Step Protocol:

- Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
- Charging: Add 8-quinolinecarboxaldehyde (10.0 mmol, 1.57 g) and Ammonium Acetate (4.0 mmol, 0.31 g).
- Solvent: Add Nitromethane (10 mL). Note: Nitromethane acts as both reactant and solvent.<sup>[1]</sup>
- Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (SiO<sub>2</sub>, 30% EtOAc/Hexanes) until the aldehyde spot disappears.
- Workup: Cool to room temperature. The product, 8-(2-nitrovinyl)quinoline, often precipitates as a yellow solid.<sup>[1]</sup>
  - If solid:<sup>[6]</sup> Filter and wash with cold methanol.
  - If oil:<sup>[10]</sup> Remove excess nitromethane under reduced pressure.<sup>[1]</sup> Dissolve residue in CH<sub>2</sub>Cl<sub>2</sub>, wash with water, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Yield Expectation: 85–95% (Yellow crystalline solid).

## Phase 2: Reduction

Reaction: 8-(2-Nitrovinyl)quinoline

### 2-(Quinolin-8-yl)ethan-1-amine[1]

- Reagent: Lithium Aluminum Hydride (LiAlH

).

- Solvent: Anhydrous THF or Diethyl Ether.[1]

- Critical Safety: LiAlH

is pyrophoric.[1] All glassware must be oven-dried; use an inert atmosphere (Ar or N

).[1]

Step-by-Step Protocol:

- Preparation: Flame-dry a 3-neck flask and cool under Argon flow. Add LiAlH (40.0 mmol, 1.52 g) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
- Addition: Dissolve 8-(2-nitrovinyl)quinoline (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH suspension over 30 minutes. Exothermic reaction—control addition rate.
- Reaction: Remove ice bath and reflux for 6–12 hours. The solution will turn from yellow to grey/green suspension.
- Quenching (Fieser Method): Cool to 0°C. Carefully add:
  - 1.5 mL Water (dropwise, very slow).
  - 1.5 mL 15% NaOH solution.[1]
  - 4.5 mL Water.[1]

- Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter through a Celite pad.<sup>[1]</sup> Wash the pad with THF.
- Purification: Concentrate the filtrate. The crude oil can be purified via Kugelrohr distillation (high vacuum) or flash chromatography (DCM/MeOH/NH OH 90:9:1).

## Characterization Data

The following data confirms the structure. The loss of the nitrovinyl alkene protons and the appearance of aliphatic methylene signals are diagnostic.

## Spectral Data Summary

Technique	Parameter	Diagnostic Signal / Value	Interpretation
H NMR	8.90 (dd, 1H)	H-2 of Quinoline	Deshielded by ring nitrogen.[1][6]
	8.15 (dd, 1H)	H-4 of Quinoline	Characteristic heteroaromatic splitting.[1]
	7.30–7.60 (m, 4H)	Ar-H (Positions 3, 5, 6,[1] 7)	Remaining aromatic protons.[7]
	3.45 (t, 2H)	Ar-CH -CH	Methylene adjacent to the ring.[1]
	3.10 (t, 2H)	CH -CH -NH	Methylene adjacent to the amine.[1]
	1.80 (br s, 2H)	-NH	Exchangeable amine protons.
C NMR	150.0, 146.0	C-2, C-8a	Quaternary/Heteroaromatic carbons.[1]
	42.0	-CH -NH	Aliphatic amine carbon.[1]
	36.5	Ar-CH -	Benzylic carbon.[1]
IR	(cm )	3350, 3280	N-H stretch (Primary amine doublet).

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1590, 1500	C=C / C=N skeletal bands.[1]
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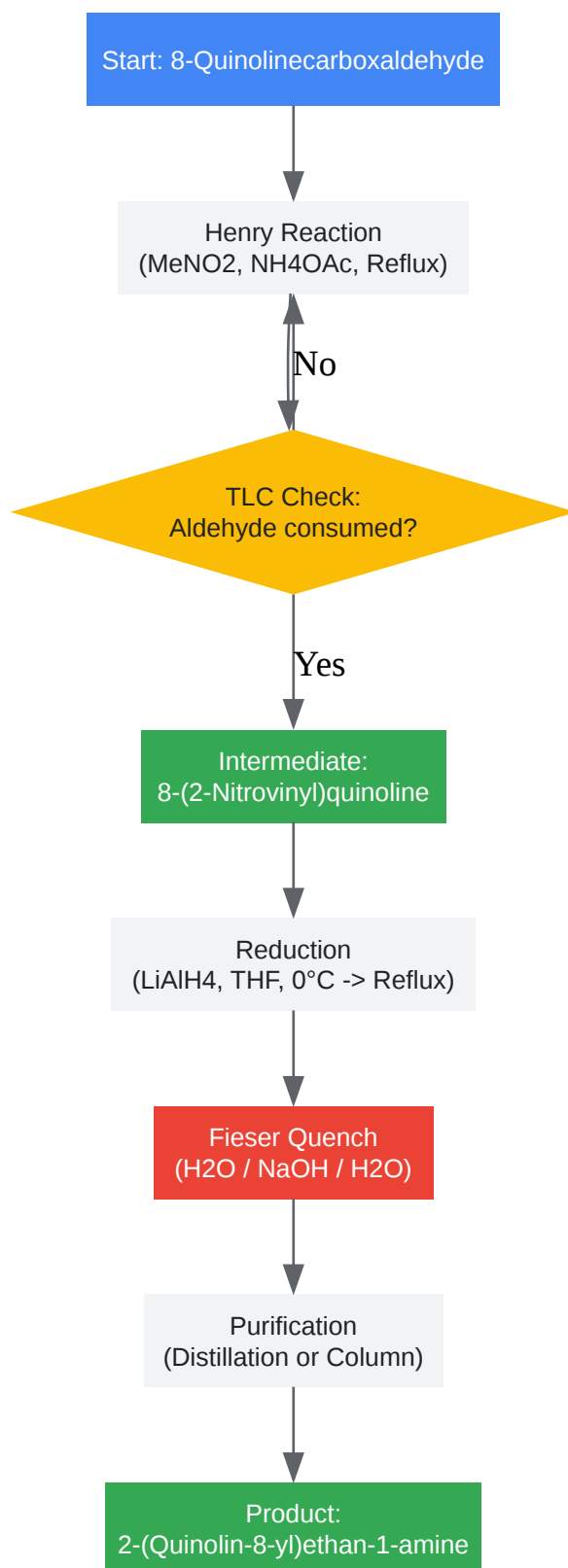
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MS (ESI)	173.1 [M+H]	Protonated molecular ion.
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## Experimental Workflow Diagram

This diagram visualizes the critical decision points and flow of the synthesis.



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Figure 2: Operational workflow for the synthesis of **2-(Quinolin-8-yl)ethan-1-amine**.

## Stability & Storage (Senior Scientist Insights)

- Oxidation Sensitivity: Primary amines can absorb CO from the air to form carbamates. Store under Nitrogen or Argon.[1]
- Light Sensitivity: Quinoline derivatives can undergo photo-oxidation.[1][11] Store in amber vials.
- Handling: The free base is an oil or low-melting solid.[1] For long-term stability, convert it to the dihydrochloride salt by treating an ethereal solution of the amine with HCl/Ether.[1] The salt is a stable, non-hygroscopic solid.

## References

- Henry Reaction on Quinolines: Synthesis of 8-(2-nitrovinyl)quinoline via condensation of 8-quinolinecarboxaldehyde.[1] Source: Journal of Organic Chemistry.[11] (General reference for Henry reaction conditions).
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- Quinoline Characterization: NMR spectral data of substituted quinolines. Source: Spectroscopic Data of Heterocyclic Compounds.[6] [12]

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